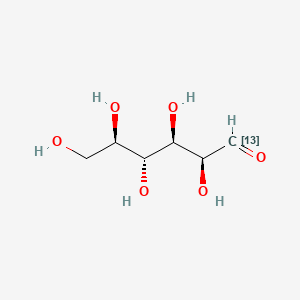
D-Altrose-1-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Altrose-1-13C: is a stable isotope-labeled compound, specifically a carbon-13 labeled form of D-Altrose. D-Altrose is a rare aldohexose sugar, which means it is a six-carbon sugar with an aldehyde group. The carbon-13 isotope is a non-radioactive, stable isotope of carbon, making this compound particularly useful in various scientific research applications, including metabolic studies and tracer experiments.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Altrose-1-13C typically involves the incorporation of the carbon-13 isotope into the D-Altrose molecule. This can be achieved through various synthetic routes, including:
Chemical Synthesis: Starting from a carbon-13 labeled precursor, such as carbon-13 labeled glucose, and converting it into this compound through a series of chemical reactions.
Enzymatic Synthesis: Using enzymes to catalyze the conversion of a carbon-13 labeled substrate into this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Fermentation Processes: Utilizing microorganisms that can incorporate carbon-13 into their metabolic pathways to produce this compound.
Chemical Catalysis: Employing chemical catalysts to facilitate the incorporation of carbon-13 into the D-Altrose molecule.
化学反応の分析
Types of Reactions: D-Altrose-1-13C undergoes various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid using oxidizing agents such as nitric acid.
Reduction: Reduction of the aldehyde group to a primary alcohol using reducing agents like sodium borohydride.
Substitution: Substitution reactions involving the hydroxyl groups, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acid chlorides, alkyl halides.
Major Products:
Oxidation: this compound acid.
Reduction: this compound alcohol.
Substitution: Various esters and ethers of this compound.
科学的研究の応用
Chemistry: D-Altrose-1-13C is used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways.
Biology: In biological research, this compound is used to study carbohydrate metabolism and the role of sugars in cellular processes.
Medicine: this compound is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: In industrial applications, this compound is used in the development of new materials and as a standard in quality control processes.
作用機序
The mechanism of action of D-Altrose-1-13C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows researchers to track the movement and transformation of the molecule using techniques such as nuclear magnetic resonance (NMR) spectroscopy. This provides insights into the molecular targets and pathways involved in various biochemical processes.
類似化合物との比較
D-Glucose-1-13C: Another carbon-13 labeled sugar, commonly used in metabolic studies.
D-Galactose-1-13C: A carbon-13 labeled form of D-Galactose, used in similar applications as D-Altrose-1-13C.
D-Mannose-1-13C: A carbon-13 labeled form of D-Mannose, also used in metabolic research.
Uniqueness: this compound is unique due to its specific structure and the position of the carbon-13 label. This makes it particularly useful for studying specific metabolic pathways and reactions that involve D-Altrose. Its rarity and distinct properties set it apart from other labeled sugars.
特性
分子式 |
C6H12O6 |
|---|---|
分子量 |
181.15 g/mol |
IUPAC名 |
(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6-/m1/s1/i1+1 |
InChIキー |
GZCGUPFRVQAUEE-IKGLOVJPSA-N |
異性体SMILES |
C([C@H]([C@H]([C@H]([C@@H]([13CH]=O)O)O)O)O)O |
正規SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


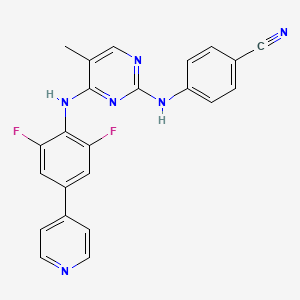
![3,3-dideuterio-N-[4-methoxy-2-[methyl-[2-(methylamino)ethyl]amino]-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide](/img/structure/B12403811.png)
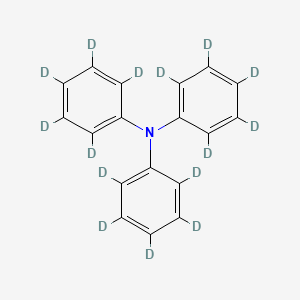
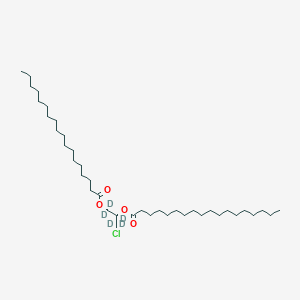
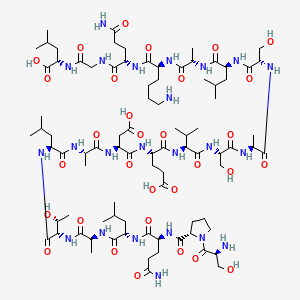
![(2S,4R)-1-[(2R)-2-[3-[4-[[4-[3-[4-[3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]methyl]piperidin-1-yl]-1,2-oxazol-5-yl]-3-methylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12403837.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12403839.png)
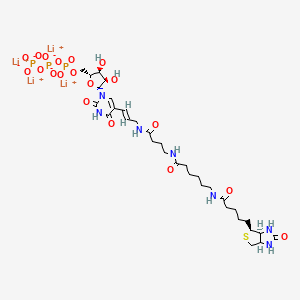
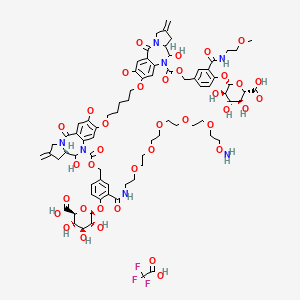
![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] nonadecanoate](/img/structure/B12403867.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one](/img/structure/B12403870.png)



